Sorafenib beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorafenib beta-D-Glucuronide: is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . This compound is formed through the glucuronidation of sorafenib, a process mediated by the enzyme UDP-glucuronosyltransferase 1-9 . This compound plays a crucial role in the metabolism and excretion of sorafenib, contributing to its pharmacokinetic profile.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of sorafenib involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The glucuronidation of sorafenib to form sorafenib beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase 1-9 in the liver and kidneys .
Industrial Production Methods: : Industrial production of sorafenib and its metabolites involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of organic solvents, catalysts, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: : Sorafenib beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to sorafenib, facilitated by the enzyme UDP-glucuronosyltransferase 1-9 .
Common Reagents and Conditions: : The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is typically carried out in the presence of UDP-glucuronosyltransferase enzymes under physiological conditions .
Major Products: : The major product of this reaction is this compound, which is more water-soluble than its parent compound, facilitating its excretion from the body .
科学研究应用
Chemistry: : In chemistry, sorafenib beta-D-Glucuronide is studied to understand the metabolic pathways and biotransformation of sorafenib. This knowledge is crucial for optimizing the pharmacokinetic properties of sorafenib and developing more effective cancer therapies .
Biology: : In biological research, this compound is used to study the role of glucuronidation in drug metabolism and the impact of genetic variations in UDP-glucuronosyltransferase enzymes on drug efficacy and toxicity .
Medicine: : In medicine, this compound is investigated for its role in the pharmacokinetics and pharmacodynamics of sorafenib. Understanding its formation and excretion helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .
Industry: : In the pharmaceutical industry, this compound is used as a reference standard in quality control and regulatory compliance to ensure the consistency and safety of sorafenib-containing medications .
作用机制
Sorafenib beta-D-Glucuronide exerts its effects primarily through its role in the metabolism of sorafenib. Sorafenib itself is a multikinase inhibitor that targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR . The glucuronidation of sorafenib to form this compound facilitates its excretion and reduces its bioavailability, thereby modulating its therapeutic effects .
相似化合物的比较
Similar Compounds
Sorafenib N-oxide: Another metabolite of sorafenib formed through oxidation by cytochrome P450 enzymes.
Regorafenib: A structurally similar multikinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness: : Sorafenib beta-D-Glucuronide is unique in its formation through glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites like sorafenib N-oxide, which undergoes different metabolic pathways .
生物活性
Sorafenib beta-D-glucuronide (SG) is a significant metabolite of sorafenib, an oral multikinase inhibitor used primarily in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Understanding the biological activity of SG is essential for optimizing therapeutic outcomes and minimizing side effects associated with sorafenib treatment.
Formation and Metabolism
Sorafenib undergoes extensive glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9), resulting in the formation of SG. This process involves the conjugation of glucuronic acid to hydroxyl groups on the sorafenib molecule, enhancing its solubility and facilitating excretion. SG can subsequently undergo hydrolysis by beta-glucuronidase, potentially regenerating sorafenib, which may re-enter systemic circulation through enterohepatic recirculation .
Pharmacokinetics and Transport Mechanisms
SG's pharmacokinetics are influenced by hepatic uptake transporters, specifically OATP1B1 and OATP1B3. These transporters play a crucial role in the disposition of SG, affecting its concentration in plasma and liver tissues. Studies have demonstrated that inhibition of these transporters can lead to increased plasma levels of SG, suggesting a potential for drug-drug interactions .
Key Findings on Transport Mechanisms
- Hepatocyte Hopping : SG exhibits a unique elimination route termed "hepatocyte hopping," where it is extruded from hepatocytes into bile via ABCC2 or into systemic circulation via ABCC3, followed by reuptake into neighboring hepatocytes through OATP1B-type transporters .
- Influence of Drug Interactions : The presence of inhibitors like rifampin can significantly alter SG levels in plasma, indicating that concurrent medications affecting UGT or OATP function may impact sorafenib therapy .
Biological Activity and Clinical Implications
The biological activity of SG is not merely a passive consequence of sorafenib metabolism; it plays an active role in the pharmacodynamics of the drug. While sorafenib functions as a kinase inhibitor targeting pathways involved in tumor growth and angiogenesis, SG may exhibit altered pharmacological properties that could influence treatment efficacy .
Efficacy in Clinical Settings
Clinical studies reveal that variations in SG levels correlate with therapeutic outcomes in patients receiving sorafenib. For instance, higher concentrations of SG have been associated with specific patient responses and adverse events during treatment . Understanding these correlations can assist clinicians in predicting patient responses to therapy based on SG monitoring.
Case Studies and Research Findings
Several studies have explored the implications of SG in clinical practice:
属性
CAS 编号 |
1130164-93-0 |
---|---|
分子式 |
C27H24ClF3N4O9 |
分子量 |
640.9 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1 |
InChI 键 |
HALZWBPBJOJUOZ-QMDPOKHVSA-N |
手性 SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
规范 SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。